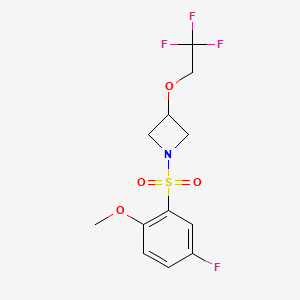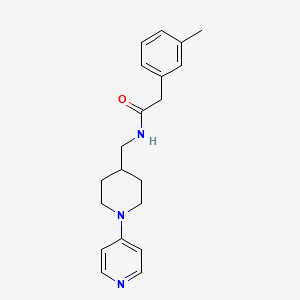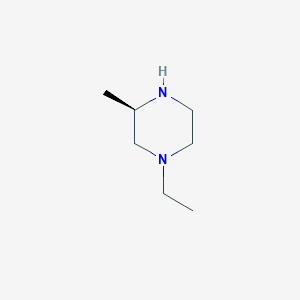
2-(4-fluorophenoxy)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(4-fluorophenoxy)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)acetamide” is a complex organic molecule. It contains a morpholine ring, which is often found in pharmaceuticals, and two fluorophenyl groups, which can enhance the bioactivity of organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a morpholine ring, two phenyl rings substituted with fluorine atoms, and an acetamide group .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The morpholine ring, the fluorophenyl groups, and the acetamide group could potentially undergo various organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of fluorine atoms could increase its stability and lipophilicity .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
A study by Jayadevappa et al. (2012) reported the synthesis of a new class of biologically active compounds closely related to 2-(4-fluorophenoxy)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)acetamide. These compounds were synthesized from hydroxyphenylacetic acid and tested for antimicrobial activity using the disc agar diffusion technique. The synthesized compounds showed superior in vitro activity against a variety of fungal and bacterial strains compared to standard drugs like clotrimazole and streptomycin (Jayadevappa, H., Nagendrappa, G., Umesh, S., & Chandrashekar, S., 2012).
Neurochemical Substrates
Another study investigated modafinil, a compound similar in structure to 2-(4-fluorophenoxy)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)acetamide, focusing on its effect on dopamine and norepinephrine transporters. This research provides insights into the neurochemical substrates of modafinil, suggesting potential applications in neuropsychiatric disorders (Madras, B., Xie, Z., Lin, Z., Jassen, A., Panas, H., Lynch, L., Johnson, R., Livni, E., Spencer, T., Bonab, A., Miller, G., & Fischman, A., 2006).
Antifungal Agents
Bardiot et al. (2015) identified derivatives of 2-(2-oxo-morpholin-3-yl)-acetamide, which exhibit broad-spectrum antifungal activities. This study highlights the potential of these compounds, including those related to 2-(4-fluorophenoxy)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)acetamide, in treating fungal infections (Bardiot, D., Thevissen, K., De Brucker, K., Peeters, A., Cos, P., Taborda, C., McNaughton, M., Maes, L., Chaltin, P., Cammue, B., & Marchand, A., 2015).
Crystal Structure Analysis
Research by Smith and Lynch (2015) on the morpholinium salts of phenoxyacetic acid and its analogues, including compounds related to 2-(4-fluorophenoxy)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)acetamide, provided insights into their crystal structures and hydrogen bonding. This study contributes to the understanding of the structural aspects of these compounds and their potential applications in materials science (Smith, G., & Lynch, D., 2015).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-fluorophenoxy)-N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F2N2O3/c21-16-3-1-15(2-4-16)19(24-9-11-26-12-10-24)13-23-20(25)14-27-18-7-5-17(22)6-8-18/h1-8,19H,9-14H2,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRMTZYZWVUIEIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)COC2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F2N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenoxy)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-(3-chlorobenzoyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide](/img/structure/B2391048.png)
![Methyl 2-(3-phenylpropanamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2391050.png)



![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3-methoxy-1-methylpyrazole-4-carboxamide](/img/structure/B2391056.png)

![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2391058.png)
![8-[3-(3,4-Dimethylphenyl)sulfonylquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2391063.png)
![2-(Aminomethyl)bicyclo[2.2.2]octane-2-carboxylic acid hydrochloride](/img/structure/B2391065.png)


![2-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid](/img/structure/B2391070.png)
![Ethyl 4-(2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2391071.png)